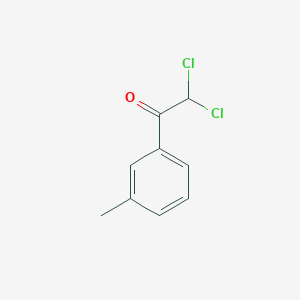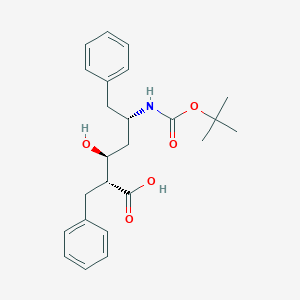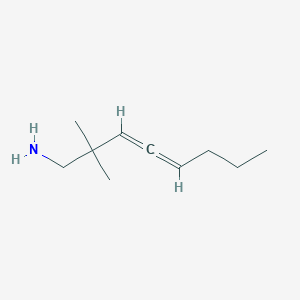
2,2-Dimethylocta-3,4-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylocta-3,4-dien-1-amine, also known as DMDOA, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. This molecule belongs to the family of alkenes and is a derivative of the natural product, geranylamine. DMDOA has a unique structure that makes it an interesting target for study.
Mécanisme D'action
The exact mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine is not fully understood. However, it is believed that 2,2-Dimethylocta-3,4-dien-1-amine exerts its effects through the modulation of various signaling pathways. For example, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Effets Biochimiques Et Physiologiques
2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,2-Dimethylocta-3,4-dien-1-amine can induce apoptosis in cancer cells by activating the caspase pathway. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its unique structure, which makes it an interesting target for study. 2,2-Dimethylocta-3,4-dien-1-amine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its potential toxicity. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,2-Dimethylocta-3,4-dien-1-amine. One area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anticancer drugs. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit potent anticancer activity, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used in the clinic. Another area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anti-inflammatory agents. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to reduce the production of pro-inflammatory cytokines, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used to treat inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2-Dimethylocta-3,4-dien-1-amine is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activity, and further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research. While there are limitations to using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments, its unique structure and accessibility make it an interesting target for study.
Méthodes De Synthèse
2,2-Dimethylocta-3,4-dien-1-amine can be synthesized through a multistep process that involves the reaction of geranylamine with various reagents. One such method involves the reaction of geranylamine with a Grignard reagent, followed by a reduction reaction to yield 2,2-Dimethylocta-3,4-dien-1-amine. Another approach involves the reaction of geranylamine with a dihaloalkane, followed by a dehydrohalogenation reaction. The synthesis of 2,2-Dimethylocta-3,4-dien-1-amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2,2-Dimethylocta-3,4-dien-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of medicinal chemistry. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. 2,2-Dimethylocta-3,4-dien-1-amine has also been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Propriétés
Numéro CAS |
155904-88-4 |
|---|---|
Nom du produit |
2,2-Dimethylocta-3,4-dien-1-amine |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3 |
Clé InChI |
FUJRVKMMJQKLEU-UHFFFAOYSA-N |
SMILES |
CCCC=C=CC(C)(C)CN |
SMILES canonique |
CCCC=C=CC(C)(C)CN |
Synonymes |
3,4-Octadien-1-amine, 2,2-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



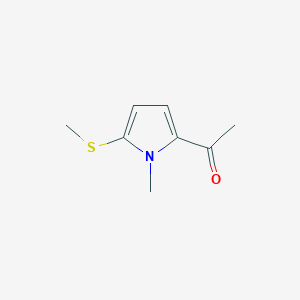
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
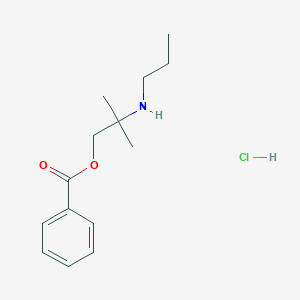

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
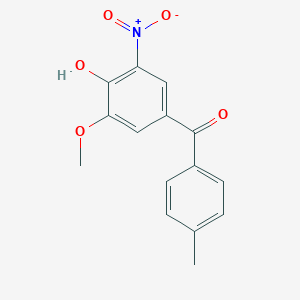

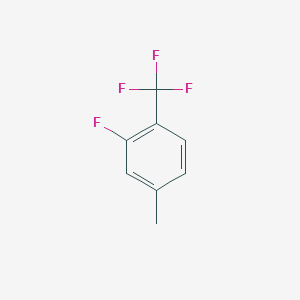
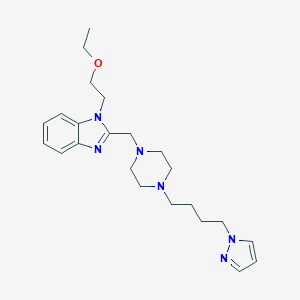
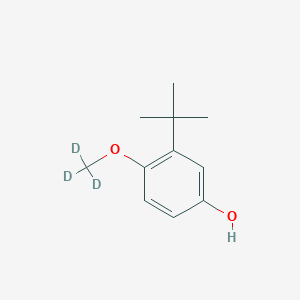
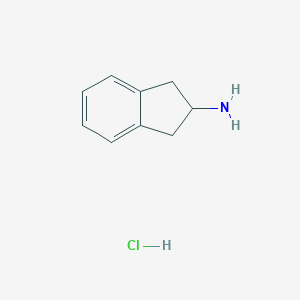
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
